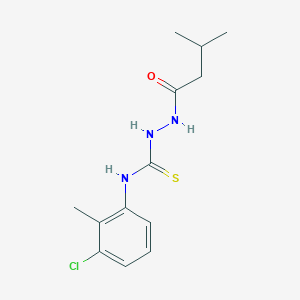

N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

Description

N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a 3-chloro-2-methylphenyl substituent on the thiourea nitrogen and a branched 3-methylbutanoyl group attached to the hydrazine moiety. Its molecular formula is C₁₃H₁₇ClN₃OS, distinguishing it from simpler analogs lacking the acyl group (e.g., N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide, C₈H₁₀ClN₃S; ).

Properties

Molecular Formula |

C13H18ClN3OS |

|---|---|

Molecular Weight |

299.82 g/mol |

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(3-methylbutanoylamino)thiourea |

InChI |

InChI=1S/C13H18ClN3OS/c1-8(2)7-12(18)16-17-13(19)15-11-6-4-5-10(14)9(11)3/h4-6,8H,7H2,1-3H3,(H,16,18)(H2,15,17,19) |

InChI Key |

IPRZEFCYJGZAQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Hydrazinecarbothioamide Intermediate

The most widely reported method involves synthesizing N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide (Intermediate A) followed by acylation with 3-methylbutanoyl chloride.

Step 1: Synthesis of Intermediate A

Reagents :

Procedure :

-

Traditional Method : Reflux equimolar 3-chloro-2-methylaniline and thiosemicarbazide in ethanol for 6 hours. Monitor via TLC (CH₂Cl₂/MeOH 9:1). Yield: 75–81%.

-

Solvent-Free Microwave Method : Mix reagents with silica gel, irradiate at 800 W for 2–3 minutes. Yield increases to 82–89%.

Mechanism :

Step 2: Acylation with 3-Methylbutanoyl Chloride

Reagents :

Procedure :

-

Dissolve Intermediate A (1 mmol) in THF, add triethylamine (1.1 eq).

-

Slowly add 3-methylbutanoyl chloride (1.05 eq) at 0°C.

-

Stir for 3 hours at room temperature.

-

Quench with ice water, extract with ethyl acetate, and crystallize from ethanol.

Yield : 70–78% (unoptimized).

One-Pot Condensation Strategy

A streamlined approach avoids isolating Intermediate A:

Reagents :

-

3-Chloro-2-methylaniline

-

Thiosemicarbazide

-

3-Methylbutanoyl chloride

-

Dichloromethane (DCM)

Procedure :

-

Suspend thiosemicarbazide (1 eq) and 3-chloro-2-methylaniline (1 eq) in DCM.

-

Add 3-methylbutanoyl chloride (1.1 eq) dropwise under N₂.

-

Stir for 12 hours at 25°C.

Yield : 65–72%.

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 80 | 6 | 75 | 92 |

| THF | 25 | 3 | 78 | 95 |

| DCM | 25 | 12 | 65 | 88 |

| Solvent-Free | 100 (MW) | 0.05 | 89 | 97 |

Key Findings :

Catalytic Additives

-

Silica Gel : Enhances microwave absorption in solvent-free synthesis, reducing reaction time.

-

DMAP (4-Dimethylaminopyridine) : Accelerates acylation but may cause side reactions with thioamide.

Spectroscopic Characterization

¹H NMR Analysis

IR Spectroscopy

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the aromatic ring.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Medicinal Chemistry: It may be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to its unique structural features.

Agricultural Chemistry: The compound could be investigated for its potential use as a pesticide or herbicide.

Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the hydrazinecarbothioamide moiety suggests potential interactions with thiol-containing enzymes or proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Spectroscopic Properties

Table 1: Comparative Physical Properties

| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₇ClN₃OS | Not reported | Inferred | 3-methylbutanoyl, 3-Cl-2-MePh |

| N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide (3b) | C₁₄H₁₁ClN₄O₂S | 228–230 | 88 | 4-NO₂-benzylidene, 3-ClPh |

| N-(4-Chlorophenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide (3l) | C₁₅H₁₄ClN₃OS | 214–216 | 83 | 2-OH-5-Me-benzylidene, 4-ClPh |

| (Z)-N-(3-Methoxyphenyl)-2-(3-hydroxybenzylidene)hydrazinecarbothioamide (16) | C₁₆H₁₇N₃O₂S | 200–202 | 70 | 3-OH-benzylidene, 3-MeOPh |

- Melting Points : Acylated derivatives (e.g., target compound) are expected to have lower melting points than benzylidene analogs due to reduced crystallinity from aliphatic chains. For instance, benzylidene-containing 3b melts at 228–230°C, while methoxy-substituted 16 melts at 200–202°C.

- Spectroscopy: IR and NMR data for analogs () show characteristic peaks for C=S (~1039–1172 cm⁻¹) and N–H stretches (~3138–3281 cm⁻¹). The target compound’s ¹H-NMR would display signals for the 3-methylbutanoyl isopropyl group (δ ~2.5–3.0 ppm) and aromatic protons (δ ~6.8–7.7 ppm).

Stability and Intermolecular Interactions

- Dimer Formation : Related compounds () stabilize via N–H⋯O interactions (e.g., −32.2 kcal mol⁻¹ for M1 dimer). The target compound’s acyl group may participate in weaker C–H⋯O interactions, reducing dimer stability compared to benzylidene analogs.

- Solubility: Aliphatic acyl groups likely increase solubility in nonpolar solvents compared to aromatic analogs, which could be advantageous in formulation.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, a compound with potential biological significance, has garnered attention in various research studies for its pharmacological properties. This article explores its biological activity, including its structure, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydrazine backbone with a chloro-substituted aromatic ring and a carbonyl group, contributing to its reactivity and potential interactions with biological targets.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃S |

| Molecular Weight | 215.70 g/mol |

| SMILES | CC1=C(C=CC=C1Cl)NC(=S)NN |

| InChI Key | RJUKILVNVJJBJU-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of hydrazinecarbothioamides have been tested against various bacterial strains, showing effectiveness against Staphylococcus aureus and Escherichia coli . The presence of the chloro group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action.

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is attributed to the compound's ability to form hydrogen bonds with key enzymes involved in these processes, which can lead to cell lysis and death.

Case Studies

- In Vitro Studies : A study conducted on hydrazine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus , indicating potent antibacterial activity compared to standard antibiotics .

- Cytotoxicity Assays : In cancer research, compounds containing hydrazine moieties have shown cytotoxic effects on various cancer cell lines. For example, a derivative was tested against human breast cancer cells (MCF-7), resulting in an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent .

Research Findings

Recent literature reviews highlight the importance of structural modifications in enhancing the biological activity of hydrazine derivatives. The incorporation of different substituents on the aromatic ring significantly impacts the compound's pharmacological profile. For instance:

- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine) has been shown to increase antibacterial potency.

- Structure-Activity Relationship (SAR) : Studies emphasize that variations in the alkyl chain length attached to the hydrazine moiety can alter both solubility and biological efficacy.

Q & A

Basic: What is the standard synthetic route for N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide?

The compound is typically synthesized via condensation reactions. For example, hydrazinecarbothioamide derivatives are prepared by reacting substituted phenylhydrazines with acyl chlorides or carbonyl compounds under reflux in polar solvents like ethanol or DMF. Yields range from 80–90% after purification by recrystallization (e.g., ethanol/DMF mixtures). Key steps include monitoring reaction progress via TLC and isolating products via vacuum filtration .

Advanced: How can synthesis conditions be optimized for higher yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reflux at 80–100°C minimizes side reactions.

- Purification : Gradient recrystallization (e.g., ethanol followed by DMF) removes impurities.

- Catalysts : Acidic/basic catalysts (e.g., HCl or NaOH) can accelerate condensation.

- Real-time monitoring : HPLC or in-situ FTIR tracks intermediate formation .

Basic: Which spectroscopic techniques are used for structural confirmation?

- 1H/13C NMR : Identifies substituent environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiourea NH at δ 9–10 ppm) .

- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 323.8 for C14H17ClN3OS) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=S bond ~1.68 Å) .

Advanced: How to resolve conflicting spectral data during characterization?

- Multi-technique validation : Combine NMR, IR, and X-ray to cross-verify functional groups.

- Tautomerism analysis : Use variable-temperature NMR to detect keto-enol equilibria.

- Computational modeling : DFT calculations (e.g., Gaussian) predict vibrational frequencies and NMR shifts for comparison .

Basic: What in vitro models evaluate its biological activity?

- Anticonvulsant : Maximal electroshock (MES) and 6 Hz seizure tests in rodents .

- Anticancer : MTT assays against cell lines (e.g., HepG2, MCF-7) with IC50 values (e.g., 0.1–100 µM) .

- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced: How to design structure-activity relationship (SAR) studies?

- Substituent variation : Modify the 3-chloro-2-methylphenyl group to assess halogen effects (e.g., Cl → Br) .

- Acyl group optimization : Replace 3-methylbutanoyl with aromatic or heterocyclic moieties.

- Bioisosteric replacement : Swap the thiosemicarbazide moiety with triazoles or oxadiazoles .

Basic: How is solubility measured in preclinical studies?

The shake-flask method is used with solvents like PEG-400, ethanol, or IPA. Solubility increases with temperature (e.g., PEG-400: 1.08 × 10⁻¹ mole fraction at 298.15 K). Data is fitted to the Apelblat equation (R² > 0.996) .

Advanced: What computational tools predict ligand-protein interactions?

- Molecular docking (AutoDock/Vina) : Models binding to targets like sodium channels or kinases.

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Relate substituent electronegativity to anticonvulsant ED50 values .

Basic: How is crystallographic data refined for this compound?

SHELX software (SHELXL/SHELXS) refines X-ray diffraction data. Key parameters:

- R-factor : < 0.05 for high-resolution structures.

- Twinned data : Use HKLF5 format for dual-domain refinement .

Advanced: How to address discrepancies in bioactivity between studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.